7-Bromoquinoline-4-carbaldehyde
Description
7-Bromoquinoline-4-carbaldehyde is a brominated quinoline derivative featuring a carbaldehyde functional group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization. The bromine substituent at the 7-position enhances the compound’s reactivity in cross-coupling reactions, while the aldehyde group at position 4 provides a versatile handle for further derivatization, such as condensation or nucleophilic addition reactions .
Properties
CAS No. |
898404-22-3 |
|---|---|
Molecular Formula |
C10H6BrNO |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
7-bromoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H |
InChI Key |
BNUQJWAXEJHBKG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C=O |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 7-Bromoquinoline-4-carbaldehyde, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Position of Bromine and Aldehyde: 6-Bromoquinoline-4-carbaldehyde (CAS 898391-75-8) shares the highest structural similarity (0.85) with the target compound but differs in bromine placement, which may alter electronic effects and regioselectivity in reactions .
Functional Group Variations: Replacing the aldehyde with a carboxylic acid (7-Bromoquinoline-4-carboxylic acid, CAS 31009-04-8) increases polarity, improving aqueous solubility but reducing suitability for organometallic reactions . 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) lacks the quinoline heterocycle, limiting π-π stacking interactions critical for materials science applications .
Synthetic Utility: Aldehyde-containing analogs (e.g., 6-Bromoquinoline-4-carbaldehyde) are preferred for Schiff base formation or as ligands in catalysis, whereas carboxylic acid derivatives are more suited for salt formation or bioisosteric replacements .
Research and Development Trends
Recent studies emphasize the role of brominated quinolines in:
- Medicinal Chemistry: As intermediates for antimalarial or anticancer agents (e.g., modifications inspired by 4-(4-hydroxy-1-methylbutylamino)-7-chloroquinoline derivatives) .
- Materials Science: Aldehyde-functionalized quinolines are explored as ligands for luminescent metal complexes .
Preparation Methods
Method 1: Synthesis via Bromination and Vilsmeier-Haack Formylation
This approach involves two key steps: bromination of quinoline at the 7-position, followed by formylation at the 4-position using the Vilsmeier-Haack reaction.
- Bromination: Quinoline is treated with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature to selectively introduce bromine at the 7-position.
- Formylation: The brominated quinoline undergoes Vilsmeier-Haack reaction using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which introduces the formyl group at the 4-position.
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS | CH2Cl2 or MeOH | 0–25 °C | 1–3 hours | 65–80 |
| Formylation | DMF + POCl3 | CH2Cl2 | 0–50 °C | 2–4 hours | 70–85 |
This method is widely reported in heterocyclic synthesis literature and is favored for its relatively straightforward procedure and moderate to high yields.
Method 2: Synthesis from 7-Bromoquinoline-2,4-dicarboxylic Acid Intermediate
An alternative, more complex route involves preparing 7-bromoquinoline-2,4-dicarboxylic acid or related esters, followed by selective decarboxylation and reduction to yield 7-bromoquinoline-4-carbaldehyde.
- Starting material: 6-bromoisatin is reacted with pyruvic acid in alkaline medium to produce 7-bromoquinoline-2,4-dicarboxylic acid derivatives.
- Thermal decarboxylation: Heating the dicarboxylic acid in nitrobenzene at elevated temperatures (200–210 °C) induces decarboxylation, yielding 7-bromoquinoline-4-carboxylic acid.
- Reduction and formylation: The carboxylic acid is then converted to the aldehyde via reduction or formylation steps.
Reaction conditions and yields:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pyruvic acid condensation | 6-bromoisatin + NaOH + pyruvic acid | 100 °C | 3 hours | 55.3 |
| Decarboxylation | Nitrobenzene reflux | 210 °C | 45 minutes | 79.3 |
| Reduction/Formylation | NaOH treatment, acidification | Ambient | 10 minutes | Variable |
This method benefits from the use of inexpensive and readily available starting materials and avoids highly toxic reagents. It is scalable for industrial production due to its straightforward operation and relatively high overall yield.
Comparative Analysis of Preparation Methods
| Feature | Bromination + Vilsmeier-Haack (Method 1) | Dicarboxylic Acid Route (Method 2) |
|---|---|---|
| Starting materials | Quinoline, Br2 or NBS, DMF, POCl3 | 6-Bromoisatin, pyruvic acid, NaOH |
| Reaction complexity | Moderate | Higher due to multiple steps |
| Use of toxic reagents | POCl3 (corrosive), bromine (hazardous) | Nitrobenzene (toxic), NaOH (caustic) |
| Yield | 65–85% per step | 55–79% per step |
| Scalability | Good | Excellent, suitable for large-scale |
| Regioselectivity control | Good | Good |
| Post-reaction purification | Standard extraction and crystallization | Filtration, washing, acid-base workup |
Research Findings and Notes
- The Vilsmeier-Haack reaction is highly effective for introducing aldehyde groups at the 4-position of quinoline rings, especially following selective bromination at the 7-position.
- The use of 6-bromoisatin as a precursor in the dicarboxylic acid route offers a cost-effective and scalable alternative, with the advantage of avoiding expensive catalysts and complex purification.
- Reaction times and temperatures are critical parameters influencing yield and selectivity; for example, the decarboxylation step requires precise temperature control (around 210 °C) to maximize product formation without decomposition.
- The dicarboxylic acid route provides a synthetic pathway that can be adapted for the synthesis of related quinoline derivatives by modifying the substituents on the isatin precursor.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Quinoline, Br2 or NBS, DMF, POCl3 | Bromination, Vilsmeier-Haack formylation | Simpler, good regioselectivity | Use of corrosive/toxic reagents |
| 2 | 6-Bromoisatin, pyruvic acid, NaOH | Condensation, decarboxylation, reduction/formylation | Cost-effective, scalable, high yield | Multi-step, requires high temp |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromoquinoline-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of quinoline derivatives or through palladium-catalyzed cross-coupling reactions. For example, starting materials like 4-carbaldehyde-substituted quinolines can undergo electrophilic aromatic substitution at the 7-position using brominating agents (e.g., NBS or Br₂ in acetic acid). Optimization involves adjusting catalysts (e.g., Lewis acids like FeCl₃), temperature (80–120°C), and solvent polarity (DMF or DCM) to maximize yield .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, bromine-induced deshielding at C7) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: C₁₀H₆BrNO = 252.07 g/mol) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity Data : Limited toxicological data available; assume acute toxicity and avoid direct exposure .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., aldehyde group for nucleophilic additions, bromine for Suzuki couplings). Solvent effects can be simulated with COSMO-RS .
- Case Study : Predict bromine’s ortho/para-directing effects in electrophilic substitutions using Fukui indices .
Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected byproducts)?
- Contradiction Analysis :
- Cross-validate spectroscopic data with multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
- Re-examine reaction mechanisms using kinetic isotope effects or trapping intermediates (e.g., TEMPO for radical pathways) .
Q. How can this compound be functionalized for biological activity studies?
- Derivatization Approaches :
- Aldehyde Modifications : Condense with amines to form Schiff bases or reduce to alcohols using NaBH₄ .
- Bromine Utilization : Perform Suzuki-Miyaura couplings with aryl boronic acids to introduce pharmacophores .
Q. What crystallographic techniques are optimal for determining the solid-state structure of this compound?
- X-ray Crystallography :
- Grow single crystals via slow evaporation (solvent: ethanol/water).
- Use SHELXL for structure refinement; resolve disorder using OLEX2 .
Methodological Integration
Q. How should researchers integrate existing literature into experimental design for novel applications?
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) for synthetic protocols. Avoid non-academic sources like blogs or vendor websites .
- Gaps Identification : Compare reported yields, solvent systems, and catalytic conditions to identify optimization opportunities .
Q. What controls are essential in kinetic studies of this compound reactions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
